3-CHLORO-6-(METHOXYMETHYL)PYRIDAZINE HYDROCHLORIDE
Description
Significance of Pyridazine (B1198779) Core Structures in Contemporary Chemical Science
The pyridazine nucleus is a prevalent motif in a multitude of biologically active molecules and functional materials. Its significance stems from its ability to serve as a versatile pharmacophore, a structural core that is responsible for a drug's biological activity. The presence of the two adjacent nitrogen atoms allows for a range of interactions with biological targets, such as hydrogen bonding and metal coordination, which are crucial for molecular recognition and the modulation of physiological processes.
In the realm of medicinal chemistry , pyridazine derivatives have been successfully incorporated into a number of approved drugs. For instance, pyridazine-containing compounds have been developed as antihypertensive agents, demonstrating their utility in cardiovascular medicine. The structural and electronic properties of the pyridazine ring can be fine-tuned through substitution to optimize potency, selectivity, and pharmacokinetic profiles.
Beyond pharmaceuticals, the pyridazine scaffold is also of considerable interest in agrochemicals . Certain pyridazine derivatives have been commercialized as herbicides, showcasing their impact on agricultural productivity. pharmaffiliates.com These compounds often function by inhibiting essential biological pathways in weeds.
In materials science , the electron-deficient nature of the pyridazine ring makes it an attractive component for the design of organic electronic materials. The incorporation of pyridazine units into larger conjugated systems can influence the electronic properties of the resulting materials, opening up possibilities for their use in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Unique Electronic and Structural Features of the Pyridazine Moiety
The defining feature of the pyridazine ring is the presence of two vicinal nitrogen atoms within a six-membered aromatic system. This arrangement has profound consequences for the electronic and structural characteristics of the molecule.
Electronic Properties:
The pyridazine ring possesses a notable dipole moment due to the asymmetric distribution of electron density. sigmaaldrich.com This polarity influences its intermolecular interactions, such as π-π stacking, which are important in both biological and materials science contexts.
Structural Features:
Pyridazine is an aromatic compound, adhering to Hückel's rule with a cyclic, planar structure and 6 π-electrons. However, the presence of the two nitrogen atoms leads to a slight distortion from a perfect hexagonal geometry. X-ray crystallographic studies of pyridazine and its derivatives have provided precise data on bond lengths and angles, confirming the planar nature of the ring and the influence of substituents on its geometry.
| Property | Value |
| Molecular Formula | C₄H₄N₂ |
| Molar Mass | 80.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 208 °C |
| Melting Point | -8 °C |
Data for the parent pyridazine compound. pharmaffiliates.com
Contextualization of 3-Chloro-6-(methoxymethyl)pyridazine (B593875) Hydrochloride within Pyridazine Chemistry
3-Chloro-6-(methoxymethyl)pyridazine Hydrochloride is a derivative of the parent pyridazine ring, featuring a chloro group at the 3-position and a methoxymethyl group at the 6-position. The hydrochloride salt form indicates that one of the basic nitrogen atoms of the pyridazine ring is protonated.
This specific substitution pattern makes it a valuable intermediate in organic synthesis. The chlorine atom at the 3-position is a reactive site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, enabling the synthesis of a diverse library of pyridazine derivatives. For example, similar 3-chloropyridazines can undergo cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. sigmaaldrich.com
The hydrochloride salt form enhances the compound's solubility in aqueous media, which can be advantageous for certain applications. The protonation of the pyridazine ring also modulates its electronic properties, potentially influencing its reactivity and biological activity.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloro-6-(methoxymethyl)pyridazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-10-4-5-2-3-6(7)9-8-5;/h2-3H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORIVWVCYQPCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-10-2 | |
| Record name | Pyridazine, 3-chloro-6-(methoxymethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Strategic Synthetic Methodologies for 3 Chloro 6 Methoxymethyl Pyridazine Hydrochloride and Its Analogs
Retrosynthetic Analysis and Key Precursors to the Pyridazine (B1198779) Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For the pyridazine scaffold, the most common retrosynthetic approach involves a disconnection of the N-N bond and two C-N bonds, which logically leads back to two key precursor types: a hydrazine (B178648) or a hydrazine derivative and a 1,4-dicarbonyl compound or a synthetic equivalent.
A primary pathway for constructing the pyridazine ring is the condensation of hydrazine with a 1,4-dicarbonyl compound (such as a 1,4-diketone, γ-ketoacid, or γ-ketoester). For instance, 3,6-disubstituted pyridazines can be conceptually disconnected to reveal hydrazine and the corresponding substituted 1,4-dicarbonyl precursor. Another powerful precursor for the synthesis of the foundational pyridazine structure is maleic anhydride, which reacts with hydrazine hydrate (B1144303) to form 3,6-dihydroxypyridazine, a versatile intermediate. google.com This intermediate can then be chlorinated to yield 3,6-dichloropyridazine (B152260), a crucial building block for compounds like 3-Chloro-6-(methoxymethyl)pyridazine (B593875). google.com
Table 1: Key Precursors and Corresponding Pyridazine Products
| Precursor 1 | Precursor 2 | Resulting Scaffold |
|---|---|---|
| Hydrazine Hydrate | Maleic Anhydride | 3,6-Dihydroxypyridazine |
| Hydrazine | 1,4-Diketone | 3,6-Disubstituted Pyridazine |
Direct and Stepwise Synthesis Approaches for Chlorinated Pyridazines
The synthesis of chlorinated pyridazines can be achieved through either direct ring formation methods that incorporate the chlorine atom or by post-synthesis modification of a pre-formed pyridazine ring. These methods often involve classical condensation reactions or more modern cycloaddition and cross-coupling strategies.
Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing an efficient means to construct ring systems. nih.gov The inverse electron-demand Diels-Alder (iEDDA) reaction is particularly effective for pyridazine synthesis. organic-chemistry.org In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile (e.g., an alkyne or alkene). The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of dinitrogen (N₂) to yield the aromatic pyridazine ring. rsc.org This method offers high regioselectivity and functional group tolerance, making it a powerful tool for creating complex pyridazine derivatives. organic-chemistry.orgrsc.org
Table 2: Examples of Cycloaddition Reactions in Pyridazine Synthesis
| Diene | Dienophile | Conditions | Product Type |
|---|---|---|---|
| 1,2,4,5-Tetrazine | 1-Propynylamine | Neutral, thermal | 6-Aryl-pyridazin-3-amine organic-chemistry.org |
| 1,2,3-Triazine | 1-Propynylamine | Neutral conditions | 6-Aryl-4-amino-pyridazine acs.org |
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of halogenated heterocycles, including chlorinated pyridazines. nih.govrsc.org The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent (like a boronic acid) with an organic halide, is one of the most versatile methods for forming C-C bonds. nih.govnih.gov
For a precursor like 3,6-dichloropyridazine, selective or stepwise functionalization is possible. One chlorine atom can be selectively replaced via a Suzuki-Miyaura coupling by reacting it with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.gov The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step of the catalytic cycle. nih.gov This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups onto the pyridazine core. Other cross-coupling reactions, such as Negishi (using organozinc reagents) and Stille (using organotin reagents), have also been successfully applied to functionalize the pyrazine (B50134) scaffold, with similar principles applicable to pyridazines. rsc.org
Table 3: Cross-Coupling Reactions on Halogenated Pyridazines
| Pyridazine Substrate | Coupling Partner | Catalyst System | Reaction Type |
|---|---|---|---|
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | Suzuki-Miyaura nih.gov |
| Dichloropyrazines | Iodobenzenes | Pd-based catalyst | Negishi rsc.org |
Green Chemistry Principles in Pyridazine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridazines.
A key aspect of green chemistry is the reduction of solvent use. Performing reactions under solvent-free conditions or in environmentally benign solvents (like water or ethanol) minimizes waste and potential environmental impact. Furthermore, the development of highly efficient catalytic systems reduces the need for stoichiometric reagents, leading to higher atom economy. Metal-free synthetic protocols, where applicable, offer a sustainable alternative to traditional metal-catalyzed reactions, avoiding the costs and potential toxicity associated with heavy metals. organic-chemistry.org
The use of alternative energy sources like microwave irradiation and ultrasound has emerged as a powerful tool in green synthesis. Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net This efficiency gain is attributed to the rapid and uniform heating of the reaction mixture. Similarly, ultrasound can enhance reaction rates through acoustic cavitation, which improves mass transfer and accelerates chemical transformations. These techniques align with green chemistry principles by reducing energy consumption and potentially enabling the use of less harsh reaction conditions.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Often hours to days | Typically minutes |
| Energy Consumption | Higher due to prolonged heating | Lower due to shorter times |
| Product Yield | Variable, sometimes lower | Often higher |
| Side Reactions | More prevalent | Often reduced |
Catalytic Systems in Pyridazine Derivatization
The functionalization of pyridazines, which are electron-deficient heterocycles, can be challenging. However, the advent of modern catalytic systems has provided powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyridazine nucleus. researchgate.net These methods often offer advantages over classical approaches, such as nucleophilic substitution, by providing greater functional group tolerance, milder reaction conditions, and higher selectivity. The two main pillars of catalytic derivatization of pyridazines are transition metal catalysis and, more recently, organocatalysis.
Transition metal catalysis, particularly using palladium, has become an indispensable tool for the derivatization of pyridazines. The chloro-substituent at the 3-position of the target compound serves as a versatile handle for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most widely used methods for the formation of C-C bonds, coupling an organoboron reagent with a halide. For pyridazine derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient heteroaryl chlorides. nih.govnih.gov
| Catalyst/Ligand | Aryl Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/MeOH/H₂O | RT | 24 | - | nih.gov |
| Pd(OAc)₂/JohnPhos | Phenylboronic acid | KF | THF | RT | 24 | - | researchgate.net |
| PdCl₂(dppf) | 4-Iodoanisole | KOH | - | - | - | 63 | nih.gov |
| Pd(OAc)₂ | Various aryl boronic acids | - | - | - | - | - | researchgate.net |
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Pyridine (B92270)/Pyridazine Derivatives. Note: Specific examples for 3-chloro-6-(methoxymethyl)pyridazine were not found; the table represents typical conditions for related chloro-heterocyclic compounds.
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a powerful method for the synthesis of arylamines from aryl halides. acsgcipr.org For chloropyridazines, this reaction enables the introduction of a diverse range of primary and secondary amines, which are important pharmacophores in many drug candidates. The selection of a suitable phosphine (B1218219) ligand is critical to the success of these couplings, with bulky, electron-rich ligands often providing the best results. acsgcipr.orgnih.gov
| Catalyst/Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂/XPhos | Diphenylamine | NaOtBu | Toluene | - | - | - | nih.gov |
| Pd₂(dba)₃/RuPhos | Secondary amines | - | Toluene | - | - | 50-99 | acsgcipr.org |
| Pd(OAc)₂/Xantphos | Amides | K₂CO₃ | Dioxane | - | - | Good to Excellent | acsgcipr.org |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles. Note: This data is generalized for chloro-heteroaromatic substrates due to the lack of specific examples for the target compound.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and a copper(I) co-catalyst. nih.govgold-chemistry.org This reaction is a valuable tool for introducing alkynyl moieties onto the pyridazine ring, which can serve as versatile intermediates for further transformations. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
| Catalyst/Co-catalyst | Alkyne | Base | Solvent | Temp. (°C) | Reference |
| Pd(PPh₃)₄/CuI | Terminal Alkyne | Amine | - | RT | nih.gov |
| PdCl₂(PPh₃)₂/CuI | Terminal Alkyne | Amine | - | - | organic-chemistry.org |
| NS-MCM-41-Pd/CuI | 2-Methyl-3-butyn-2-ol | - | - | 90 | nih.gov |
| Pd(II)@MOF | Terminal Alkyne | - | - | - | rsc.org |
Table 3: General Conditions for Sonogashira Coupling of Aryl Halides. Note: The table illustrates common catalytic systems for Sonogashira reactions with aryl halides.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov This reaction provides a means to introduce alkenyl groups onto the pyridazine core, which are valuable for further synthetic manipulations. The choice of catalyst, base, and solvent can influence the efficiency and stereoselectivity of the reaction. researchgate.net
| Catalyst | Alkene | Base | Solvent | Temp. (°C) | Reference |
| Pd(OAc)₂ | Styrene | K₂CO₃ | DMF | 120 | nih.gov |
| PdCl₂(SPO) | Olefins | - | - | Mild | researchgate.net |
| Pd(0) | Olefins | Base | - | - | researchgate.net |
Table 4: Overview of Heck Reaction Conditions for Aryl Halides. Note: The data represents typical conditions for the Heck reaction of aryl halides with alkenes.
Rhodium-Catalyzed C-H Activation: Rhodium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. organic-chemistry.org Chelation-assisted C-H activation strategies have been successfully applied to various nitrogen-containing heterocycles. gold-chemistry.orgnih.gov For pyridazine analogs, this can enable the formation of annulated products through reactions with alkynes or alkenes. nih.gov
| Catalyst | Coupling Partner | Oxidant/Additive | Solvent | Temp. (°C) | Product Type | Reference |
| [Cp*RhCl₂]₂ | Alkyne | AgOAc | - | - | Pyrrolopyridazines | nih.gov |
| Rh(I) complexes | Alkenes | - | - | - | Annulated products | gold-chemistry.org |
| Rh(III) complexes | Alkenes | - | - | - | Oxidative coupling products | nih.gov |
Table 5: Examples of Rhodium-Catalyzed C-H Functionalization. Note: This table highlights the versatility of rhodium catalysts in C-H activation/annulation reactions of N-heterocycles.
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a green and sustainable alternative to metal-based catalysis. While less explored for pyridazine derivatization compared to transition metal catalysis, several promising organocatalytic strategies have been developed.
One notable approach involves the one-pot synthesis of highly functionalized pyridazines from Morita-Baylis-Hillman (MBH) carbonates and diazo compounds. This method proceeds under mild conditions and tolerates a wide range of substrates, offering a convenient route to complex pyridazine derivatives. researchgate.net
Another emerging area is the use of photoredox organocatalysis for the functionalization of nitrogen heterocycles. For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds has been reported. This strategy utilizes a dithiophosphoric acid as a triple-function catalyst, acting as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor. acsgcipr.org
| Catalytic Strategy | Reactants | Catalyst | Conditions | Product Type | Reference |
| One-pot synthesis | Morita-Baylis-Hillman carbonates, Diazo compounds | Triphenylphosphine | Mild | Highly substituted pyridazines | researchgate.net |
| Photochemical C-H allylation | Pyridine derivatives, Allylic substrates | Dithiophosphoric acid | Blue light irradiation | C-H allylated pyridines | acsgcipr.org |
Advanced Chemical Reactivity and Mechanistic Investigations of 3 Chloro 6 Methoxymethyl Pyridazine Hydrochloride
Photochemical Transformations of Pyridazine (B1198779) Systems
Pyridazine and its derivatives can undergo various photochemical transformations upon irradiation with UV light. These reactions often involve high-energy intermediates and can lead to complex structural rearrangements.
The photoisomerization of six-membered nitrogen-containing heterocycles like pyridazine can proceed through several proposed mechanisms, often involving high-energy valence isomers. mdpi.com Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁ or S₂). From this excited state, it can undergo isomerization.
One commonly postulated mechanism involves the formation of a "Dewar pyridazine" intermediate, an unstable bicyclic structure. This Dewar isomer can then rearrange, potentially leading to pyrimidine (B1678525) or pyrazine (B50134) derivatives, or revert to the starting pyridazine. mdpi.com Computational studies on pyrazine derivatives have shown that Dewar isomers can be converted into benzvalene-like structures, which are precursors to the final isomerized products. mdpi.com While these reactions are well-documented for the parent pyridazine and pyrazine systems, the specific influence of chloro and methoxymethyl substituents on the pathways and product distribution for 3-Chloro-6-(methoxymethyl)pyridazine (B593875) is not extensively reported but would be expected to influence the stability of intermediates and the quantum yields of the reactions.
Besides isomerization, photolysis of pyridazine derivatives can lead to fragmentation and the generation of reactive intermediates. For example, the photolysis of certain pyridazine N-oxides has been shown to proceed via ring-opening to form a diazo intermediate. researchgate.netresearchgate.net This intermediate can then undergo further reactions, such as ring closure to form a pyrazole (B372694) or loss of a nitrogen molecule (N₂) to yield a furan (B31954) derivative. researchgate.netresearchgate.netpreprints.org
In other cases, photolysis can lead to the cleavage of the N-N bond, although this is a high-energy process. The presence of substituents can direct the fragmentation pathways. For instance, the photolysis of azido-pyridazine derivatives involves the formation of a highly reactive nitrene intermediate, which can then undergo various subsequent reactions. researchgate.nettsijournals.com Irradiation of pyridazine N-oxides in the presence of amines has been reported to yield N-substituted pyrroles, suggesting the formation of cyclopropenyl ketone intermediates. rsc.org
Other Significant Chemical Transformations (e.g., Reductions, Oxidations, Ring Expansions/Contractions)
Beyond nucleophilic substitution reactions, the 3-chloro-6-(methoxymethyl)pyridazine hydrochloride core can potentially undergo a variety of other significant chemical transformations. These include reductive processes targeting the chloro group or the pyridazine ring, oxidative modifications of the nitrogen atoms or the methoxymethyl side chain, and rearrangements that alter the core heterocyclic structure.
Reductive transformations of 3-chloro-6-(methoxymethyl)pyridazine could selectively target either the C-Cl bond or the pyridazine ring, depending on the reagents and conditions employed.
Dechlorination: The removal of the chlorine atom is a common transformation for chloropyridazines. Catalytic hydrogenation is a primary method for such dehalogenations. For instance, 3,6-dichloropyridazine (B152260) can be selectively reduced to 3-chloropyridazine (B74176) or fully dechlorinated to pyridazine using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The selectivity is often dependent on the reaction conditions, such as the nature of the catalyst, the solvent, and the presence of a base.
Table 1: Examples of Catalytic Dechlorination of Dichloropyridazine.
Applying these principles to this compound would likely yield 6-(methoxymethyl)pyridazine under similar catalytic hydrogenation conditions.
Reduction of the Pyridazine Ring: More forcing reduction conditions can lead to the saturation of the pyridazine ring. Metal hydrides like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, or more potent reagents like lithium aluminum hydride (LiAlH₄), can reduce the pyridazine ring to its di- or tetrahydro derivatives. The methoxymethyl group is generally stable under these conditions, although cleavage could occur with stronger reducing agents and elevated temperatures.
Oxidation of 3-chloro-6-(methoxymethyl)pyridazine can occur at the pyridazine nitrogen atoms or potentially at the methoxymethyl side chain.
N-Oxidation: The nitrogen atoms of the pyridazine ring are susceptible to oxidation, typically with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), to form N-oxides. For 3-substituted pyridazines, oxidation generally occurs at the N-1 position. The resulting N-oxides are valuable intermediates for further functionalization of the pyridazine ring. For instance, the N-oxidation of 3-chloropyridine (B48278) with m-CPBA proceeds in high yield.
Table 2: Example of N-Oxidation of a Chlorinated Pyridine (B92270).
Similarly, 3-chloro-6-(methoxymethyl)pyridazine would be expected to undergo N-oxidation, likely at the nitrogen atom distal to the chloro group (N-1), to afford the corresponding N-oxide.
Side-Chain Oxidation: The methoxymethyl group could potentially be oxidized under strong oxidizing conditions, although the pyridazine ring itself is relatively electron-deficient and may be resistant to oxidation. If conditions were found to selectively oxidize the side chain, it could lead to the formation of an ester or carboxylic acid derivative at the 6-position. However, such transformations would require careful selection of reagents to avoid competing reactions with the pyridazine ring and the chloro substituent.
Transformations that alter the size of the pyridazine ring are also conceivable, often proceeding through reactive intermediates generated photochemically or through the use of specific reagents.
Ring Contraction: Reductive ring contraction of 1,2-pyridazines to form pyrroles has been reported. This transformation is typically achieved using zinc dust in the presence of an acid. The reaction proceeds through a multi-step mechanism involving reduction of the N-N bond and subsequent rearrangement. While this reaction is well-documented for certain pyridazine derivatives, its applicability to 3-chloro-6-(methoxymethyl)pyridazine would depend on the compatibility of the substituents with the reaction conditions.
Ring Expansion: The expansion of pyridazine rings can be achieved through various methods, including reactions with carbenes or nitrenes. For example, rhodium-catalyzed reactions of pyridazines with diazo compounds can lead to the formation of 1,3-diazepines. The reaction of 3-chloro-6-(methoxymethyl)pyridazine with a suitable carbene precursor could potentially lead to a seven-membered heterocyclic ring system.
Photochemical Rearrangements: Photolysis of pyridazines and their derivatives can induce a variety of rearrangements. For example, irradiation of certain pyridazine N-oxides can lead to the formation of 1,3,4-oxadiazepines. The specific outcome of the photolysis of 3-chloro-6-(methoxymethyl)pyridazine would be highly dependent on the wavelength of light used and the reaction medium.
Derivatization Strategies and Molecular Scaffold Modification from 3 Chloro 6 Methoxymethyl Pyridazine Hydrochloride
Functionalization at Pyridazine (B1198779) C-3 and C-6 Positions
The primary sites for synthetic modification on the 3-chloro-6-(methoxymethyl)pyridazine (B593875) scaffold are the C-3 and C-6 positions. The chlorine atom at the C-3 position is an excellent leaving group, making this site highly susceptible to both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The π-deficient character of the pyridazine ring facilitates nucleophilic attack at this position. Computational studies on related chlorodiazines confirm that the LUMO+1 orbital has a significant lobe on the C-3 carbon, indicating its high reactivity toward nucleophiles wuxiapptec.com.
Introduction of Diverse Chemical Moieties (e.g., Alkyl, Aryl, Heteroaryl, Amide, Ester Linkers)
The C-3 chloro group is readily displaced to introduce a wide array of chemical functionalities. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Cross-Coupling: This reaction is widely used to introduce aryl and heteroaryl moieties. By reacting 3-chloro-6-substituted pyridazines with various boronic acids or esters in the presence of a palladium catalyst and a base, a diverse library of biaryl and heteroaryl-pyridazine derivatives can be synthesized. These reactions are crucial for exploring structure-activity relationships (SAR) in drug discovery programs researchgate.netnih.gov.
Other Cross-Coupling Reactions: While Suzuki-Miyaura is common, other palladium-catalyzed reactions like Negishi (using organozinc reagents), Stille (using organotin reagents), and Buchwald-Hartwig amination (for C-N bond formation) are also applicable. For instance, Buchwald-Hartwig amination can be used to convert the C-3 chloro group to a primary or secondary amine, which can then be further functionalized to introduce amide linkers. The table below summarizes representative transformations used to functionalize the 3-chloropyridazine (B74176) core.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Moiety Introduced | Reference Example |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl, Heteroaryl | Coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various arylboronic acids nih.gov. |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | Amino, Substituted Amino | Synthesis of pyrido[2',3':4,5]imidazo[1,2-b]pyridazine via intramolecular amination researchgate.net. |
| Nucleophilic Substitution | Alkoxides (e.g., NaOMe) | Base | Alkoxy (e.g., Methoxy) | General reactivity of chloropyridazines. |
| Nucleophilic Substitution | Hydrazine (B178648) (N₂H₄) | Solvent (e.g., EtOH) | Hydrazinyl | Formation of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine (B152260) nih.gov. |
Design and Synthesis of Fused Pyridazine Ring Systems
The 3-chloro-6-(methoxymethyl)pyridazine scaffold is an excellent precursor for the synthesis of bicyclic and polycyclic heterocyclic systems. These fused rings are of significant interest in medicinal chemistry as they can occupy distinct chemical space and offer rigid conformational constraints, which can enhance binding affinity and selectivity for biological targets.
A common strategy involves a two-step process: first, a nucleophilic substitution at the C-3 position to introduce a group containing a secondary reactive site, followed by an intramolecular cyclization. A prominent example is the synthesis of the imidazo[1,2-b]pyridazine system. This can be achieved by first converting the C-3 chloro group to an amino group via reaction with ammonia or a protected amine equivalent. The resulting 3-aminopyridazine derivative can then undergo a condensation reaction with an α-haloketone or a related synthon to construct the fused imidazole ring nih.govdergipark.org.tr.
Similarly, other fused systems can be accessed. Reaction with reagents like methyl thioglycolate or ethylenediamine can lead to the formation of pyridazino-thiazine or pyridazino-diazepine rings, respectively nih.govthieme-connect.com. The synthesis of pyridazino[3,4-d] nih.govcambridgemedchemconsulting.comoxazin-5-ones has also been reported, starting from functionalized pyridazine precursors ekb.eg.
| Fused Ring System | Synthetic Precursor | Key Reagents for Cyclization | Reference |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine | 3-Amino-6-substituted pyridazine | α-Haloketone (e.g., 2-bromoacetophenone) | nih.govdergipark.org.tr |
| Pyridazino[3,4-b] nih.govnih.govthiazine | Substituted pyridazinethione | Chloroacetic acid, Aldehyde | nih.gov |
| Pyridazino[3,4-d] nih.govcambridgemedchemconsulting.comoxazin-5-one | Pyridazine-4-amino-5-carboxylic acid | Acetic anhydride or Benzoyl chloride | ekb.eg |
| Pyridazino[4,3-e] nih.govnih.govnih.govtriazine | 3,4-Dihydrazinylpyridazine | Carbon disulfide | nih.gov |
Bioisosteric Replacement Strategies Involving Pyridazine and Related Heterocycles
Bioisosterism, the strategy of replacing a functional group in a molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug design. The pyridazine ring is frequently employed as a bioisostere to modulate a compound's physicochemical and pharmacokinetic properties while maintaining or improving its biological activity researchgate.netencyclopedia.pub.
The pyridazine ring is often used as a bioisosteric replacement for a phenyl ring or other azines like pyridine (B92270) and pyrimidine (B1678525) cambridgemedchemconsulting.comnih.govpharmablock.com. While it maintains the planarity and aromaticity of a phenyl ring, the introduction of two adjacent nitrogen atoms imparts significantly different properties. This substitution provides a means to fine-tune molecular characteristics such as lipophilicity, solubility, metabolic stability, and receptor interaction potential nih.gov. The pyridazine core offers four vectors for substitution, allowing it to mimic ortho-, meta-, and para-substituted phenyl rings depending on the attachment points nih.gov.
Replacing a phenyl ring with a pyridazine ring induces several critical changes in molecular properties that can profoundly affect biological function.
Lipophilicity and Solubility: The introduction of the two polar nitrogen atoms significantly increases the molecule's dipole moment and hydrogen bond accepting capacity. This typically leads to a substantial reduction in lipophilicity (LogP) and an improvement in aqueous solubility, which are often desirable attributes for drug candidates cambridgemedchemconsulting.comcambridgemedchemconsulting.com.
Metabolic Stability: Aromatic rings are common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. The electron-deficient nature of the pyridazine ring makes it less susceptible to electrophilic attack and, therefore, more resistant to CYP-mediated metabolism compared to an electron-rich phenyl ring cambridgemedchemconsulting.com.
| Property | Benzene | Pyridazine | Impact of Replacement |
|---|---|---|---|
| Dipole Moment (Debye) | 0 | ~4.0 | Increases polarity and potential for dipole-dipole interactions nih.gov. |
| LogP (Calculated) | ~2.13 | ~0.47 | Significantly decreases lipophilicity, often improving solubility cambridgemedchemconsulting.comnih.gov. |
| Hydrogen Bond Acceptors | 0 | 2 | Introduces strong H-bond accepting capability for specific receptor interactions nih.gov. |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | Reduces susceptibility to CYP-mediated metabolism cambridgemedchemconsulting.com. |
| Basicity (pKa) | N/A | ~2.3 | Weakly basic, allowing for potential salt formation without being highly charged at physiological pH nih.gov. |
Computational and Theoretical Chemical Studies of 3 Chloro 6 Methoxymethyl Pyridazine Hydrochloride Derivatives
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying complex heterocyclic systems like pyridazine (B1198779) derivatives.
The electronic properties of pyridazine derivatives are largely dictated by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. uomphysics.net
In a detailed DFT study on the closely related compound, 3-chloro-6-methoxypyridazine (B157567), calculations were performed using the B3LYP functional with the 6-311G(d,p) basis set. nih.gov The analysis revealed that the HOMO is primarily localized over the pyridazine ring and the methoxy (B1213986) group, while the LUMO is distributed across the entire molecule. This distribution indicates that the pyridazine ring system is central to the molecule's electronic activity. The calculated HOMO-LUMO energy gap for this analog provides insight into its charge transfer characteristics. nih.gov
Studies on other substituted pyridazine derivatives have further solidified these findings, consistently showing that the distribution and energy of FMOs are key to understanding their chemical behavior. gsconlinepress.comnih.gov
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 3-chloro-6-methoxypyridazine | DFT/B3LYP/6-311G(d,p) | -6.99 | -1.89 | 5.10 | nih.gov |
| 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] nih.govrsc.orgnih.govtriazolo[4,3-b]pyridazine | DFT | -6.24 | -2.77 | 3.47 | uomphysics.net |
| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | DFT/B3LYP/6-31G | -5.69 | -2.50 | 3.19 | gsconlinepress.com |
| 5-phenyl-6-ethylpridazine-3-one (PEPO) | DFT/B3LYP/6-31G | -6.30 | -1.99 | 4.31 | gsconlinepress.com |
The distribution of electron density within a molecule is fundamental to its intermolecular interactions and chemical reactivity. Molecular Electrostatic Potential (MEP) surfaces are computed to visualize this charge distribution. These surfaces map the electrostatic potential onto the molecule's electron density, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov
For 3-chloro-6-methoxypyridazine, MEP analysis indicates that the most negative regions are located around the nitrogen atoms of the pyridazine ring, confirming them as the primary sites for electrophilic attack. nih.gov This is a characteristic feature of diazines, where the nitrogen lone pairs create areas of high electron density. nih.gov
Natural Bond Orbital (NBO) analysis provides a more quantitative picture of charge distribution and stabilizing intramolecular interactions. NBO calculations on pyridazine derivatives reveal significant hyperconjugative interactions, which involve charge delocalization from filled (donor) orbitals to empty (acceptor) orbitals. scirp.orgacadpubl.eu In the case of 3-chloro-6-methoxypyridazine, NBO analysis has been used to explain the formation of hydrogen bonds and other key interactions that stabilize the molecular structure. nih.gov
DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, regioselectivity, and reaction kinetics. This is achieved by locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states (TS).
A computational study on the synthesis of pyridazines from tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) reaction illustrates this application. rsc.org DFT calculations were used to model the reaction pathways and analyze the transition state structures. The energy differences between competing transition states allowed for a clear prediction of the reaction's regioselectivity, which was controlled by subtle n–π* interactions between the reactants. rsc.org The analysis was supported by FMO theory, which helped to explain the nature of the orbital interactions driving the reaction. rsc.org
While specific transition state analyses for reactions involving 3-chloro-6-(methoxymethyl)pyridazine (B593875) hydrochloride are not extensively documented, these theoretical methods provide a robust framework for predicting its reactivity in various chemical transformations, such as nucleophilic aromatic substitution at the chlorine-bearing carbon. wuxibiology.com
| Reaction Pathway | Transition State | Description | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Formation of Major Isomer (12ad) | TS1 | Favored pathway | 14.8 | rsc.org |
| Formation of Minor Isomer (11ad) | TS3 | Disfavored pathway | 17.0 | rsc.org |
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and dynamic behaviors of molecules. For flexible molecules like 3-chloro-6-(methoxymethyl)pyridazine hydrochloride, understanding the preferred conformations and the energy barriers between them is essential.
Theoretical studies on 3-alkoxy and 3-alkoxymethyl pyridazines have shown a distinct conformational preference. nih.gov The conformation is dictated by repulsive, in-plane interactions between the lone pairs of electrons on the ether oxygen and the adjacent nitrogen atom of the pyridazine ring. This leads to a strong preference for the anti conformation, where the methyl group of the side chain is directed away from the ring nitrogen, over the syn conformation. This preference, which can have an energetic difference of several kcal/mol, ensures that the molecule adopts a largely planar and extended structure around the heterocyclic ether junction. nih.gov
The potential energy landscape (PEL) or surface (PES) of a molecule is a conceptual map of its potential energy as a function of its atomic coordinates. aps.org Minima on this landscape correspond to stable or metastable conformations, while saddle points represent the transition states connecting them.
For this compound, the PEL would describe the energies of various conformers, particularly those arising from the rotation of the methoxymethyl group. Exploring this landscape computationally can reveal the global minimum energy conformation and the energy barriers to internal rotation.
Molecular Dynamics (MD) simulations are a powerful technique for studying the dynamic properties of molecules by solving Newton's equations of motion over time. nih.govmdpi.com An MD simulation can show how the molecule moves and changes shape at a given temperature, providing insight into its flexibility, the accessibility of different conformational states, and the timescales of conformational changes. Such simulations could be used to explore the dynamic behavior of the methoxymethyl side chain and its interactions with its environment, providing a more complete picture of the molecule's structural properties beyond static models.
Molecular Docking and Protein-Ligand Interaction Predictions (In Vitro/Theoretical Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of novel compounds with specific biological targets. For derivatives based on the 3-chloro-6-substituted pyridazine scaffold, docking studies help elucidate their potential mechanisms of action by identifying key interactions within the active sites of various enzymes and receptors.
Research on pyridazine derivatives has employed molecular docking to explore their potential as inhibitors for a range of protein targets. researchgate.netnih.gov These studies typically involve preparing the 3D structures of the ligands and the target protein, defining a binding site (or "grid box"), and using a scoring function to rank the potential binding poses based on estimated binding energy. researchgate.netnih.gov Common interactions predicted include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for determining the stability and specificity of the ligand-protein complex. tandfonline.com
For instance, docking studies on various 3,6-disubstituted pyridazines have been performed against targets like cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. nih.gov Similarly, other pyridazinone derivatives have been docked against microbial protein targets to explore their potential as antibacterial or antifungal agents. researchgate.net The results of these computational experiments, often visualized using software like Biovia Discovery Studio or AutoDock Tools, provide a rational basis for designing more potent and selective derivatives. nih.govamazonaws.com
| Derivative Class | Protein Target | Software/Method | Predicted Key Interactions | Reference |
|---|---|---|---|---|
| 3,6-disubstituted pyridazines | Cyclin-Dependent Kinase 2 (CDK2) | Vina Autodock | Hydrogen bonding with key amino acid residues in the active site. | nih.gov |
| 6-Chloro-3-substituted amazonaws.comsemanticscholar.orgresearchgate.nettriazolo[4,3-b]pyridazine | Fusarium oxysporum (fungal pathogen) | Not specified | Analysis of binding affinity and intermolecular hydrogen bonds. | tandfonline.com |
| Substituted Pyridazin-3-one derivatives | Staphylococcus aureus protein (1KZN) | V-Life Science MDS 4.6 (GRIP docking) | Evaluation of binding patterns against bacterial proteins. | researchgate.net |
| Substituted 3-{[4-(3-Chloro-6-oxopyridazin-1(6H)-yl)Phenyl]amino}-5H- researchgate.netamazonaws.comOxazolo[3,2-a]Pyrimidin-5-ones | Staphylococcus aureus protein (2XCT) | AutoDock Vina | Prediction of binding energy and interactions with microbial enzymes. | amazonaws.com |
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Studies (Theoretical/Predictive)
Quantitative Structure-Activity Relationship (QSAR) studies are chemoinformatic methods used to build mathematical models that relate the chemical structure of compounds to their biological activity. These predictive models are invaluable for designing new molecules with enhanced potency and for screening virtual libraries to prioritize compounds for synthesis and testing.
The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to establish a correlation between these descriptors and the observed biological activity. semanticscholar.org
For pyridazine and structurally related pyrazine (B50134) derivatives, QSAR models have been successfully developed to predict a range of biological activities, including antiproliferative and antifungal effects. semanticscholar.orgresearchgate.net These studies have shown that specific structural and physicochemical properties are key determinants of activity. For example, in a study of pyridazinone derivatives, the energy difference (ΔE) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), along with the partition coefficient (log P), were identified as critical factors influencing fungicidal activity. researchgate.net Such insights allow researchers to rationally modify the pyridazine scaffold to optimize its therapeutic potential. The statistical quality and predictive power of the QSAR models are typically validated using parameters like the correlation coefficient (R²) and cross-validation techniques. semanticscholar.org
| Derivative Class | Biological Activity | Modeling Method | Key Descriptors | Statistical Significance (Example) | Reference |
|---|---|---|---|---|---|
| Pyrazine Derivatives | Antiproliferative | MLR and ANN | Quantum chemical descriptors (NBO charges, dipole moment, heats of formation) | High correlation between experimental and predicted values. | semanticscholar.org |
| Pyridazinone Derivatives | Fungicidal | Multiple Linear Regression (MLR) | ΔE (HOMO-LUMO gap), log P | Models showed ΔE and log P as key factors. | researchgate.net |
Spectroscopic Property Prediction (e.g., UV-Vis, NMR, IR)
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions are essential for confirming the structure of newly synthesized compounds, interpreting experimental spectra, and understanding the electronic and vibrational characteristics of molecules. For derivatives of 3-Chloro-6-(methoxymethyl)pyridazine, theoretical calculations can provide reliable predictions of their Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.
A detailed theoretical and experimental study on 3-chloro-6-methoxypyridazine, a very close structural analog, provides a strong foundation for these predictions. nih.gov In that work, the molecular geometry was optimized, and vibrational frequencies were calculated using DFT methods (e.g., B3LYP functional with basis sets like 6-311G(d,p)). nih.gov The calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental IR and Raman spectra. researchgate.netnih.gov
Vibrational Spectroscopy (IR & Raman): Theoretical calculations can predict the wavenumbers and intensities of vibrational modes, which correspond to the stretching and bending of chemical bonds. nih.govmdpi.com These predictions aid in the assignment of bands observed in experimental FT-IR and FT-Raman spectra. For 3-chloro-6-methoxypyridazine, a good correlation was found between the scaled theoretical wavenumbers and the experimental data. nih.gov
| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Reference |
|---|---|---|---|---|
| C-H stretch (pyridazine ring) | 3080 | 3080 | 3077 | nih.gov |
| C-H stretch (methyl) | 2960 | 2962 | 2963 | nih.gov |
| C=N stretch | 1580 | 1581 | 1579 | nih.gov |
| C-O stretch | 1278 | 1278 | 1276 | nih.gov |
| C-Cl stretch | 650 | 650 | 649 | nih.gov |
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹³C and ¹H). nih.govruc.dk Theoretical predictions of chemical shifts for 3-chloro-6-methoxypyridazine have shown good agreement with experimental values, confirming the reliability of this approach for structural elucidation of related pyridazine derivatives. nih.gov
| Atom | Experimental | Calculated (GIAO) | Reference |
|---|---|---|---|
| H4 | 7.75 | 7.71 | nih.gov |
| H5 | 7.21 | 7.18 | nih.gov |
| C3 | 152.0 | 151.6 | nih.gov |
| C6 | 162.2 | 161.8 | nih.gov |
| C4 | 129.5 | 129.1 | nih.gov |
| C5 | 120.1 | 119.8 | nih.gov |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the primary method for predicting electronic absorption spectra. mdpi.comnih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For 3-chloro-6-methoxypyridazine dissolved in methanol, TD-DFT calculations accurately predicted the λmax values, which are primarily associated with π→π* transitions within the aromatic system. nih.gov The inclusion of solvent effects in the calculations is often crucial for achieving accurate predictions. nih.gov
| Parameter | Experimental | Calculated (TD-DFT) | Major Transition Type | Reference |
|---|---|---|---|---|
| λmax (nm) | 285 | 283 | π→π* | nih.gov |
Advanced Research Applications and Utility of Pyridazine Systems Non Biological/non Clinical Focus
Role as Versatile Synthetic Intermediates in Complex Molecule Construction
Pyridazine (B1198779) derivatives are highly valued as versatile building blocks in organic synthesis due to their inherent reactivity and the ability to introduce nitrogen atoms into more complex molecular frameworks. The electron-deficient nature of the pyridazine ring influences the reactivity of its substituents, allowing for a range of chemical transformations. researchgate.net
Substituted pyridazines, such as 3-chloro-6-methylpyridazine, are utilized as intermediates in the synthesis of a variety of more complex molecules. chemimpex.com For instance, the chloro substituent can be readily displaced by nucleophiles, providing a convenient handle for further functionalization. This reactivity is exploited in nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides to generate substituted aryl- and heteroaryl-pyridazines. sigmaaldrich.com
The synthesis of complex heterocyclic systems often employs pyridazine derivatives as starting materials. For example, pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with potential applications in medicinal chemistry, can be synthesized from pyridazine precursors. mdpi.com The construction of these fused ring systems highlights the utility of pyridazines in generating molecular diversity.
The table below summarizes some key reactions where pyridazine derivatives act as synthetic intermediates.
| Starting Material | Reagents and Conditions | Product | Application |
| 3,6-Dichloropyridazine (B152260) | Ammonia in Methanol, 130°C | 3-Amino-6-chloropyridazine | Intermediate for further functionalization chemicalbook.comgoogle.com |
| 3-Amino-6-chloropyridazine | Sodium methoxide, Copper powder, 160°C | 3-Amino-6-methoxypyridazine | Intermediate for complex molecule synthesis chemicalbook.com |
| 3-Chloro-6-methylpyridazine | Aromatic/Heteroaromatic halides, Nickel catalyst | Substituted aryl-/heteroaryl-pyridazines | Building blocks for pharmaceuticals and agrochemicals sigmaaldrich.com |
| 3,6-Dihydroxy pyridazine | Phosphorus oxychloride, Chloroform | 3,6-Dichloropyridazine | Important raw material for agrochemicals and medicines google.com |
These examples underscore the importance of pyridazine derivatives as foundational molecules in the synthesis of a wide array of complex chemical structures.
Ligand Design in Transition Metal Catalysis and Coordination Chemistry
The pyridazine nucleus is an effective scaffold for the design of ligands in transition metal catalysis and coordination chemistry. The two adjacent nitrogen atoms can act as coordination sites for metal ions, and the electronic properties of the pyridazine ring can be tuned by the introduction of various substituents. nih.govacs.org This allows for the development of ligands with specific steric and electronic properties to control the reactivity and selectivity of metal catalysts.
Pyridazine-based ligands have been shown to form stable complexes with a variety of first-row transition metals, including nickel, copper, and zinc. nih.govacs.org For example, picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) acts as a tridentate ligand, coordinating to the metal center through the pyridine (B92270) nitrogen, the hydrazone nitrogen, and one of the pyridazine nitrogens. nih.govacs.org The electronic properties of these complexes can be further modified by deprotonation of the ligand. nih.gov
The π-deficient nature of the pyridazine ring can enhance the π-backbonding ability of the ligand, influencing the electronic structure and reactivity of the metal center. nih.gov This has implications for the design of catalysts for a variety of transformations. Pyridine-diimine (PDI) ligands and their diazine analogues are examples of redox-active pincers where the electronic characteristics of the diazine core can be exploited in catalytic systems. acs.org
The following table provides examples of pyridazine-based ligands and their applications in coordination chemistry.
| Ligand | Metal Ion | Complex Type | Potential Application |
| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Ni(II), Cu(II), Zn(II), Co(III) | [M(PIPYH)2]2+, [Cu(PIPYH)(NO3)2] | Catalysis, materials science nih.govacs.org |
| Pyridazine-based PNP pincer ligands | Iridium | [Ir(PNP)H2(CO)]+ | CO2 hydrogenation catalysis acs.org |
| Pyrimidine-diimine (PPymDI) | Iron, Cobalt | PPymDI-metal complexes | Catalysis acs.org |
The versatility of the pyridazine scaffold allows for the rational design of ligands with tailored properties, opening up new avenues in the field of transition metal catalysis.
Applications in Materials Science
The unique optoelectronic properties of pyridazine derivatives have led to their increasing use in the field of materials science. rsc.org The ability to modify the pyridazine core with various functional groups allows for the fine-tuning of their electronic and photophysical properties, making them suitable for a range of applications.
Optoelectronic Materials (e.g., OLEDs, Photovoltaic Dyes)
Pyridazine-based materials have shown promise in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). rsc.orgrsc.org The electron-deficient nature of the pyridazine ring can facilitate charge transfer processes, which are crucial for the performance of these devices. rsc.org
Push-pull π-conjugated systems containing a pyridazine core have been investigated for their applications as organic fluorophores for OLEDs. nih.gov In these systems, the pyridazine acts as an electron-acceptor, and by coupling it with an electron-donor through a π-conjugated bridge, materials with desirable emission properties can be obtained.
The following table highlights some pyridazine-based materials and their potential applications in optoelectronics.
| Material Type | Key Feature | Potential Application |
| Pyrazine-functionalized π-conjugated materials | Favorable charge transfer properties | Solar cells, light-emitting diodes, field-effect transistors rsc.org |
| Push-pull pyridazine derivatives | Intramolecular charge transfer | Organic fluorophores for OLEDs, organic sensitizers for DSSCs nih.gov |
| Fused-ring pyridazine structures | Tunable electronic properties | Electronic materials morressier.com |
The ongoing research in this area focuses on the design and synthesis of novel pyridazine-cored materials with enhanced performance and stability for next-generation optoelectronic devices. rsc.org
Non-Linear Optical (NLO) Properties
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical data storage and signal processing. urfu.ru The NLO response of a molecule is related to its ability to exhibit a change in its dipole moment upon interaction with an intense electric field, a property that can be engineered in push-pull systems. urfu.ru
Pyridazine and its derivatives have been incorporated into push-pull chromophores to enhance their second- and third-order NLO properties. nih.govurfu.ru The electron-withdrawing character of the pyridazine ring contributes to the intramolecular charge transfer (ICT) that is essential for a large NLO response. urfu.ru For example, D-π-A chromophores based on an researchgate.netresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine electron-withdrawing group have been synthesized and their NLO properties studied. urfu.ru
Theoretical and experimental studies on molecules like 3,6-bis(2-pyridyl)pyridazine have been conducted to understand their NLO behavior. researchgate.net While some pyridazine derivatives may exhibit modest second-harmonic generation (SHG) efficiency, they can possess a large first hyperpolarizability, which is a key parameter for NLO applications. morressier.comresearchgate.net
The table below provides examples of pyridazine-containing systems with notable NLO properties.
| Compound/System | NLO Property Investigated | Key Finding |
| D-π-A chromophores with researchgate.netresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine acceptor | Second-order NLO response | The electron-withdrawing strength of the acceptor influences the NLO properties. urfu.ru |
| 3,6-Bis(2-pyridyl)pyridazine | Second-harmonic generation (SHG) and first hyperpolarizability | Possesses less SHG efficiency but a large first hyperpolarizability. researchgate.net |
| Push-pull pyridazine derivatives | Second- and third-order NLO properties | The pyridazine core acts as an effective electron acceptor to induce NLO response. nih.gov |
The design of new pyridazine-based NLO materials continues to be an active area of research, with the aim of developing materials with superior performance for advanced optical technologies.
Agrochemical Research (Mechanistic Aspects and Synthetic Utility)
The pyridazine scaffold is a "privileged structure" in agrochemical research, meaning it is a molecular framework that is frequently found in biologically active compounds. ccspublishing.org.cn Pyridazine and pyridazinone derivatives are utilized as core structures in the development of new herbicides, fungicides, and insecticides due to their high activity and environmental friendliness. researchgate.netnbinno.com
The unique molecular structure of pyridazine allows for the creation of derivatives with selective biological activity. nbinno.com For example, certain pyridazine-based herbicides act by inhibiting phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants. acs.org Norflurazon is a commercial pyridazine herbicide that targets PDS. acs.org Recent research has focused on designing new pyridazine derivatives that can act as potent PDS inhibitors. acs.org
The synthetic utility of pyridazines in agrochemical research is significant. They serve as key intermediates in the synthesis of a wide range of crop protection agents. researchgate.netnbinno.com The reactivity of the pyridazine ring and its substituents allows for the efficient construction of complex molecules with desired biological activities. researchgate.net
The following table lists some pyridazine derivatives and their roles in agrochemical research.
| Compound/Class | Type of Agrochemical | Mechanism of Action (if known) |
| Norflurazon | Herbicide | Phytoene desaturase (PDS) inhibitor acs.org |
| Pyridate | Herbicide | Photosystem II inhibitor researchgate.net |
| Pyridaben | Insecticide/Acaricide | Mitochondrial electron transport inhibitor |
| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) | Herbicide | Phytoene desaturase (PDS) inhibitor acs.org |
The continued exploration of pyridazine chemistry is expected to lead to the discovery of new and more effective agrochemicals with improved safety profiles. ccspublishing.org.cnresearchgate.net
Sophisticated Spectroscopic and Analytical Characterization Techniques for Pyridazine Research
High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts, spin-spin coupling, and signal integrations, the connectivity and chemical environment of each atom can be mapped. For 3-Chloro-6-(methoxymethyl)pyridazine (B593875) hydrochloride, 1D and 2D NMR techniques provide definitive structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridazine (B1198779) ring protons and the methoxymethyl substituent. The two protons on the pyridazine ring, being in different chemical environments due to the asymmetrical substitution, would appear as two distinct doublets. The proton at the C4 position is expected to be downfield shifted relative to the C5 proton due to the influence of the adjacent nitrogen and chloro-substituents. The methylene protons (-CH₂-) of the methoxymethyl group would likely appear as a singlet, while the methyl protons (-OCH₃) would also present as a singlet, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For 3-Chloro-6-(methoxymethyl)pyridazine hydrochloride, distinct signals are anticipated for the four carbon atoms of the pyridazine ring and the two carbons of the methoxymethyl group. The carbon atom attached to the chlorine (C3) is expected to be significantly deshielded. Similarly, the C6 carbon, bonded to the methoxymethyl group, will also be shifted downfield. The chemical shifts of the pyridazine ring carbons are sensitive to the electronic effects of the substituents. cdnsciencepub.comnih.gov
Based on data from analogous 3,6-disubstituted pyridazines, the predicted chemical shifts are summarized in the table below. cdnsciencepub.com
| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| H4 | 7.8 - 8.0 (d) | - |
| H5 | 7.5 - 7.7 (d) | - |
| -CH₂- | 4.6 - 4.8 (s) | 70 - 75 |
| -OCH₃ | 3.4 - 3.6 (s) | 58 - 62 |
| C3 | - | 155 - 160 |
| C4 | - | 128 - 132 |
| C5 | - | 125 - 129 |
| C6 | - | 160 - 165 |
| d = doublet, s = singlet. Predicted values are based on analyses of similar pyridazine structures and may vary based on solvent and experimental conditions. |
Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, Fragmentation Analysis)
Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For 3-Chloro-6-(methoxymethyl)pyridazine (the free base), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition (C₆H₇ClN₂O). The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak in an approximate 3:1 ratio.
Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern offers valuable clues about the molecule's structure. For pyridazine derivatives, fragmentation often involves characteristic losses of substituents and cleavage of the heterocyclic ring. aminer.org
Key expected fragmentation pathways for 3-Chloro-6-(methoxymethyl)pyridazine include:
Loss of the methoxy (B1213986) group: Cleavage of the C-O bond could lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment ion.
Loss of the methoxymethyl group: A common fragmentation would be the cleavage of the bond between the pyridazine ring and the methoxymethyl substituent.
Ring Cleavage: The pyridazine ring itself can undergo retro-Diels-Alder-type fragmentation, typically involving the expulsion of a molecule of nitrogen (N₂).
Loss of Chlorine: A chlorine radical (•Cl) can also be lost from the molecular ion or subsequent fragment ions.
| Proposed Fragment | Structure | Expected m/z |
| [M]+ | [C₆H₇ClN₂O]+ | 158.02 |
| [M - •CH₃O]+ | [C₅H₄ClN₂]+ | 127.01 |
| [M - N₂]+ | [C₆H₇ClO]+ | 130.02 |
| [M - •Cl]+ | [C₆H₇N₂O]+ | 123.05 |
| m/z values are calculated for the most abundant isotopes. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. The analysis of this compound benefits greatly from comparative studies with the closely related compound, 3-chloro-6-methoxypyridazine (B157567). nih.gov
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected frequencies include:
C-H stretching: Aromatic C-H stretching vibrations of the pyridazine ring are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methoxymethyl group would appear between 2850 and 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the pyridazine ring are expected in the 1400-1600 cm⁻¹ range. liberty.edu
C-O stretching: A strong band corresponding to the C-O-C ether linkage is expected around 1050-1150 cm⁻¹.
C-Cl stretching: The C-Cl stretching vibration is typically observed as a strong band in the 600-800 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this molecule, the symmetric breathing vibrations of the pyridazine ring would be prominent in the Raman spectrum.
The vibrational frequencies for the highly similar 3-chloro-6-methoxypyridazine have been extensively studied and provide a strong basis for assigning the spectra of the target compound. nih.gov
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Assignment |
| ν(C-H) aromatic | ~3080 | ~3080 | Pyridazine ring C-H stretch |
| ν(C-H) aliphatic | ~2950, ~2840 | ~2950, ~2840 | -CH₂- and -OCH₃ stretch |
| ν(C=N), ν(C=C) | ~1570, ~1450 | ~1570, ~1450 | Pyridazine ring stretching |
| δ(CH₂) | ~1420 | ~1420 | Methylene scissoring |
| ν(C-O-C) | ~1100 | ~1100 | Ether asymmetric stretch |
| Ring Breathing | ~990 | ~990 | Symmetric pyridazine ring mode |
| ν(C-Cl) | ~750 | ~750 | C-Cl stretch |
| Frequencies are approximate and based on data for 3-chloro-6-methoxypyridazine. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation. While a crystal structure for this compound is not publicly available, analysis of related pyridazine derivatives allows for a reliable prediction of its key structural features. mdpi.comgrowingscience.com
Molecular Geometry: The pyridazine ring is expected to be essentially planar. The substituents at the C3 and C6 positions will lie close to this plane. The methoxymethyl group will have conformational flexibility around the C6-C and C-O single bonds.
Bond Lengths and Angles: The bond lengths and angles within the pyridazine ring will be consistent with its aromatic character, though they will be influenced by the electronic nature of the chloro and methoxymethyl substituents. The C-Cl bond length is expected to be in the typical range for aryl chlorides.
Intermolecular Interactions: In the crystalline state of the hydrochloride salt, strong intermolecular hydrogen bonds are expected between the protonated pyridazine nitrogen and the chloride counter-ion. Furthermore, π–π stacking interactions between the planar pyridazine rings of adjacent molecules are a common feature in the crystal packing of such aromatic heterocycles. mdpi.comnih.gov These non-covalent interactions play a crucial role in stabilizing the crystal lattice.
| Structural Parameter | Expected Value | Reference Compound(s) |
| Crystal System | Monoclinic or Triclinic | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com |
| Space Group | P2₁/c or P-1 | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com |
| C-Cl Bond Length | 1.73 - 1.75 Å | Substituted chloropyridazines |
| C-N Bond Lengths (ring) | 1.32 - 1.35 Å | General Pyridazine Structures |
| N-N Bond Length (ring) | 1.33 - 1.36 Å | General Pyridazine Structures |
| Intermolecular Interactions | Hydrogen bonding (N-H···Cl), π–π stacking | General Pyridazine Crystal Structures mdpi.com |
| Values are typical ranges observed in related pyridazine crystal structures. |
Emerging Research Frontiers and Future Perspectives in Pyridazine Chemistry
Development of Novel Synthetic Methodologies
The synthesis of pyridazine (B1198779) derivatives has advanced significantly beyond classical condensation reactions. Modern methodologies focus on efficiency, selectivity, and functional group tolerance. For compounds structurally related to 3-chloro-6-(methoxymethyl)pyridazine (B593875), synthetic strategies often revolve around the modification of a pre-formed pyridazine core.
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the 3-position of the pyridazine ring is amenable to various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method for introducing aryl or heteroaryl substituents by reacting the chloropyridazine with a boronic acid. researchgate.netthieme-connect.com This method is noted for its mild conditions and broad substrate scope, allowing for the synthesis of diverse compound libraries. thieme-connect.com
Nucleophilic Substitution: The electron-deficient nature of the pyridazine ring facilitates nucleophilic substitution of the chlorine atom. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. For example, 3,6-dichloropyridazine (B152260) can be selectively reacted with amines or hydrazine (B178648) to yield substituted products. arkat-usa.orgnih.gov
Functionalization of Methyl Groups: For analogs like 3-chloro-6-methylpyridazine, the methyl group serves as a handle for further functionalization. It can be halogenated to form a chloromethyl group, as seen in 3-chloro-6-(chloromethyl)pyridazine, which is a reactive intermediate for subsequent nucleophilic substitutions to introduce moieties like the methoxymethyl group. rlavie.com
A summary of relevant synthetic reactions for the 3-chloropyridazine (B74176) scaffold is presented below.
| Reaction Type | Reagents/Catalysts | Product Type | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-6-substituted pyridazines | thieme-connect.com |
| Nucleophilic Substitution | Hydrazine hydrate (B1144303) | 3-Hydrazinyl-6-substituted pyridazines | arkat-usa.org |
| Nucleophilic Substitution | Various amines | 3-Amino-6-substituted pyridazines | researchgate.net |
| Chlorination of Pyridazinone | Phosphorus oxychloride (POCl₃) | 3-Chloropyridazine | nih.gov |
Exploration of Unconventional Reactivity Profiles
Beyond standard transformations, research is uncovering more unusual reactivity patterns of the pyridazine core, leading to novel molecular architectures.
Vicarious Nucleophilic Substitution (VNS): This reaction allows for the formal substitution of hydrogen atoms in electron-deficient aromatic rings. Studies on related triazolo[4,3-b]pyridazine systems, derived from chloropyridazines, have shown that carbanions can attack the pyridazine ring at positions lacking a leaving group, demonstrating the susceptibility of the C-H bonds to nucleophilic attack. arkat-usa.org
Regioselective Metallation: The use of strong bases like lithium alkylamides can lead to regioselective deprotonation of the pyridazine ring, creating a nucleophilic center that can be trapped with various electrophiles. For 3-chloro-6-methoxypyridazine (B157567), lithiation using lithium 2,2,6,6-tetramethylpiperidide has been a key step in the synthesis of bioactive molecules. sigmaaldrich.com This highlights the ability to functionalize the ring at positions other than those bearing the chloro or methoxy (B1213986) groups.
Advancements in Computational Design and Prediction
In silico methods are becoming indispensable for predicting the properties and reactivity of pyridazine derivatives, guiding synthetic efforts and accelerating discovery.
Molecular Docking and Pharmacophore Modeling: For pyridazine derivatives with potential biological activity, computational tools are used to predict their binding affinity and interaction modes with protein targets. nih.govnih.gov By building homology models of receptors and performing docking simulations, researchers can rationalize structure-activity relationships and design new compounds with improved potency and selectivity. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to study the electronic structure, reactivity, and spectroscopic properties of pyridazine compounds. These calculations can predict sites susceptible to electrophilic or nucleophilic attack, elucidate reaction mechanisms, and help understand the relationship between molecular structure and observed properties, such as antioxidant potential. researchgate.net
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates can be predicted using computational models. These in silico studies help to identify pyridazine derivatives with promising drug-like characteristics, such as good oral bioavailability and low predicted toxicity, early in the discovery process. nih.gov
Innovative Applications in Chemical Technologies
The unique properties of pyridazine derivatives make them attractive for a range of technological applications beyond their well-known roles in pharmaceuticals.
Organic Electronics: Pyridazine-based compounds are being explored for their potential in organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridazine ring can be harnessed to create materials with specific electronic and photophysical properties. Pyridazine-based iridium(III) complexes, for example, have been synthesized and investigated for use in phosphorescent OLEDs, promising higher efficiency and lower manufacturing costs. liberty.edu
Corrosion Inhibition: Certain pyridazine derivatives have demonstrated success as corrosion inhibitors, particularly for aluminum alloys in acidic environments. Their ability to adsorb onto the metal surface and form a protective layer prevents degradation, an application of significant industrial importance. liberty.edu
Agrochemicals: The pyridazine scaffold is present in a number of herbicides and fungicides. Research continues into new derivatives with improved efficacy and novel modes of action for crop protection. nih.gov A recently synthesized triazolo[4,3-b]pyridazine derivative showed potential as a targeted agent against the fungus Fusarium oxysporum. liberty.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-6-(methoxymethyl)pyridazine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via chlorination of 6-(methoxymethyl)pyridazine using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. Continuous flow processes in industrial settings improve yield by minimizing side reactions . Key variables include temperature control (60–80°C) and stoichiometric ratios of chlorinating agents. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity, confirmed by HPLC and NMR .
Q. How do crystallographic tools like SHELX and ORTEP-3 aid in structural characterization of pyridazine derivatives?
- Methodological Answer : SHELX software (e.g., SHELXL) refines small-molecule crystal structures by analyzing X-ray diffraction data, resolving bond lengths and angles with ±0.01 Å precision. ORTEP-3 generates 3D thermal ellipsoid plots to visualize atomic displacement, critical for identifying steric effects or hydrogen-bonding networks . For example, hydrogen bonds between the hydrochloride moiety and adjacent nitrogen atoms in the pyridazine ring can be mapped to explain stability .
Q. What analytical techniques validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies use accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS to monitor decomposition products like hydrolyzed methoxymethyl groups. Purity is assessed via melting point analysis (expected range: 180–185°C) and FT-IR to confirm functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹). Differential scanning calorimetry (DSC) identifies phase transitions, ensuring no polymorphic changes during storage .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxymethyl vs. methyl or chloro groups) impact biological activity in pyridazine derivatives?
- Methodological Answer : Comparative studies of analogs (e.g., 3-chloro-6-methylpyridazine vs. 3-chloro-6-(methoxymethyl)pyridazine) reveal that the methoxymethyl group enhances solubility (logP reduction by ~0.5 units) and bioavailability. In vitro assays (e.g., MIC tests against S. aureus) show a 2–4× increase in antimicrobial activity compared to methyl-substituted analogs due to improved membrane permeability . Structure-activity relationship (SAR) models using DFT calculations further predict electron-withdrawing effects of the chloride on reactivity .
Q. What strategies resolve contradictions in reported biological efficacy across studies?
- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ values varying by >10 µM) may arise from assay conditions (e.g., serum concentration, cell line variability). Meta-analyses using standardized protocols (e.g., MTT assays under 10% FBS) and orthogonal validation (e.g., apoptosis markers like caspase-3) improve reproducibility. For instance, inconsistent anticancer activity in HepG2 vs. MCF-7 cells may reflect differences in efflux pump expression, addressed via P-glycoprotein inhibition studies .
Q. How can computational modeling predict hydrogen-bonding patterns and their role in crystal packing?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like R₂²(8) rings or D chains, which stabilize crystal lattices. For this compound, intermolecular N–H···Cl and O–H···N interactions dominate, as shown in Mercury 4.3 simulations. These patterns correlate with melting point elevation (~15°C) compared to non-ionic analogs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Methodological Answer : Asymmetric synthesis of chiral analogs (e.g., introducing a piperazine moiety) requires catalysts like BINAP-Ru complexes to achieve >90% enantiomeric excess (ee). Process analytical technology (PAT) tools, such as in-line Raman spectroscopy, monitor reaction progress in real-time, preventing racemization during prolonged heating. Continuous crystallization with chiral selectors (e.g., tartaric acid) ensures purity in scaled batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
